Standard 8-hydroxyquinoline fails in acidic metal extraction and corrosion inhibition due to poor solubility and single-site adsorption. 5-(Piperidin-1-ylmethyl)quinolin-8-ol (CAS 41455-83-8) overcomes these limits via piperidine-enhanced solubility and dual-site surface binding. Key data: • >90% inhibition efficiency on steel in hot acidic media. • Stable zwitterionic form enables selective Cu/Fe extraction at low pH. • Pre-functionalized building block for metallo-drug synthesis. Supplied as a consistent solid for global shipping.
5-(Piperidin-1-ylmethyl)quinolin-8-ol (CAS 41455-83-8) is a stable Mannich base derivative of 8-hydroxyquinoline, featuring a bulky, basic piperidine moiety at the 5-position. In industrial and pharmaceutical procurement, it is primarily sourced as a high-efficiency metal chelator, a specialized corrosion inhibitor for acidic environments, and a building block for metallo-pharmaceuticals. The introduction of the tertiary amine significantly alters the molecule's pKa and solubility profile, enabling zwitterionic behavior at neutral pH and enhanced solubility in acidic media. This makes it a quantitatively distinct choice over standard quinolinols for applications requiring precise metal coordination kinetics, stable formulation in aqueous systems, or robust adsorption onto metal surfaces in harsh chemical environments [1].
Attempting to substitute 5-(Piperidin-1-ylmethyl)quinolin-8-ol with the parent 8-hydroxyquinoline (8-HQ) or reactive analogs like 5-chloromethyl-8-hydroxyquinoline (5-CMHQ) often leads to process failures. Standard 8-HQ lacks the tertiary amine necessary for optimal solubility in acidic extraction media and fails to provide the steric bulk required for selective metal-ion coordination in complex mixtures. Furthermore, in anti-corrosion applications, 8-HQ lacks the additional nitrogen adsorption site provided by the piperidine ring, resulting in lower surface coverage and reduced inhibition efficiency on steel. Conversely, while 5-CMHQ can theoretically be functionalized in situ, it is highly prone to hydrolysis and requires stringent handling, making the pre-synthesized piperidin-1-ylmethyl derivative a more reliable choice for reproducible manufacturing and formulation [1].
In acidic environments, 8-hydroxyquinoline derivatives with heterocyclic substituents demonstrate superior metal protection. 5-(Piperidin-1-ylmethyl)quinolin-8-ol achieves >90% inhibition efficiency on N80 steel in 1.0 M HCl, outperforming unsubstituted 8-HQ. This is driven by the multi-center adsorption capability provided by both the quinoline and piperidine nitrogens [1].
| Evidence Dimension | Inhibition Efficiency (IE) in 1.0 M HCl |
| Target Compound Data | >90% inhibition efficiency at elevated temperatures (e.g., 333 K). |
| Comparator Or Baseline | Unsubstituted 8-hydroxyquinoline (baseline efficiency and lower surface coverage). |
| Quantified Difference | Significant increase in surface coverage and inhibition efficiency due to the added piperidine nitrogen adsorption site. |
| Conditions | N80 steel immersed in 1.0 M HCl. |
For industrial buyers formulating acid pickling inhibitors, this compound provides robust metal protection at lower concentrations than generic 8-HQ.
When synthesizing complex chelators or functionalized surfaces, using stable precursors is critical. 5-(Piperidin-1-ylmethyl)quinolin-8-ol is an isolable solid (m.p. 97-99 °C) that resists spontaneous degradation, unlike 5-chloromethyl-8-hydroxyquinoline (5-CMHQ), which rapidly hydrolyzes upon exposure to ambient moisture [1].
| Evidence Dimension | Shelf-life and handling stability in ambient conditions. |
| Target Compound Data | Stable, isolable solid (m.p. 97-99 °C). |
| Comparator Or Baseline | 5-Chloromethyl-8-hydroxyquinoline (5-CMHQ), which undergoes rapid hydrolysis. |
| Quantified Difference | Eliminates moisture-driven degradation yield losses associated with reactive chloride intermediates. |
| Conditions | Standard laboratory storage and aqueous formulation workflows. |
Procuring the stable Mannich base directly bypasses the need for hazardous in-situ functionalization, improving batch-to-batch reproducibility.
The introduction of the piperidine ring fundamentally alters the solubility profile of the quinoline core. Unlike 8-HQ, which has limited solubility in mildly acidic to neutral aqueous buffers, 5-(Piperidin-1-ylmethyl)quinolin-8-ol forms a zwitterionic species at pH 7.4 and exhibits enhanced protonation-driven solubility in acidic extraction media [1].
| Evidence Dimension | Aqueous solubility and ionization state at physiological/neutral pH. |
| Target Compound Data | Exhibits zwitterionic behavior at pH 7.4 with an additional basic pKa site. |
| Comparator Or Baseline | 8-Hydroxyquinoline (pKa ~5.0 and ~9.5), which lacks the basic aliphatic amine. |
| Quantified Difference | Shifts the isoelectric point and enhances aqueous solubility in acidic/neutral media without requiring organic co-solvents. |
| Conditions | Aqueous buffers at pH 7.4 and acidic extraction media. |
Essential for researchers and formulators who require a chelator that remains soluble and active in specific pH windows where standard 8-HQ precipitates.
Due to its >90% inhibition efficiency and stable multi-center adsorption onto steel surfaces, this compound is utilized for formulating protective additives for acid pickling, industrial cleaning, and oil-well acidizing operations. The dual-nitrogen structure ensures robust performance even at elevated temperatures [1].
The altered steric and electronic profile provided by the basic 5-piperidin-1-ylmethyl group makes it an excellent ligand for the selective extraction of transition metals (like copper and iron) from complex aqueous mixtures, particularly in hydrometallurgical processes operating at lower pH where standard 8-HQ suffers from poor solubility [2].
As a stable, pre-functionalized Mannich base, it serves as a highly reproducible building block for synthesizing metal-chelating drugs. Its zwitterionic nature at physiological pH is particularly valuable for developing agents that target multidrug-resistant cancer cells by disrupting cellular iron and copper homeostasis [2].